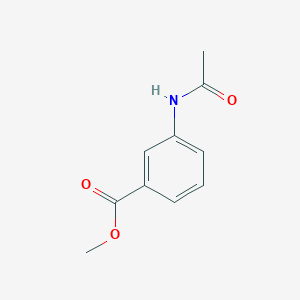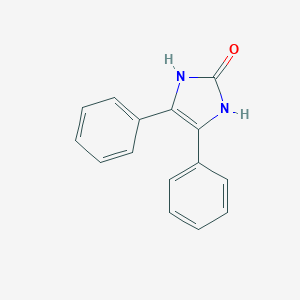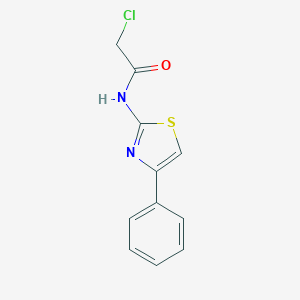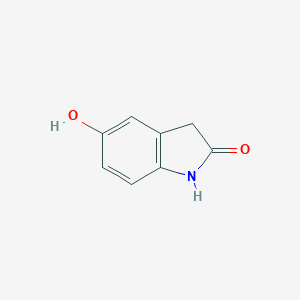
5-Hydroxyoxindole
Übersicht
Beschreibung
5-Hydroxyoxindole is a chemical compound with the molecular formula C8H7NO2. It is a derivative of oxindole, characterized by the presence of a hydroxyl group at the 5-position of the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 5-Hydroxyoxindole involves the Nenitzescu synthesis. This method utilizes calcium iodide as a catalyst to facilitate the cycloaddition reaction between quinones and enamines. The reaction is typically carried out in dichloromethane under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Nenitzescu synthesis provides a scalable route. The use of non-toxic metals and simple work-up procedures makes this method suitable for industrial applications .
Analyse Chemischer Reaktionen
Reaktionstypen: 5-Hydroxyoxindol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung von Chinonen führen.
Reduktion: Reduktionsreaktionen können 5-Hydroxyoxindol in das entsprechende Hydroxyindolin umwandeln.
Substitution: Elektrophile Substitutionsreaktionen können am Indolring stattfinden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Nitriermittel werden unter sauren oder basischen Bedingungen eingesetzt.
Hauptprodukte:
Oxidation: Chinone.
Reduktion: Hydroxyindolin.
Substitution: Halogenierte oder nitrierte Derivate von 5-Hydroxyoxindol.
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle.
Biologie: Es ist in die Untersuchung des mikrobiellen Stoffwechsels und der Darmflora involviert.
Industrie: Es wird bei der Synthese von Pharmazeutika und anderen bioaktiven Verbindungen verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 5-Hydroxyoxindol beinhaltet seine Interaktion mit L-Typ-Kalziumkanälen, die sich auf glatten Muskelzellen des Dickdarms befinden. Diese Interaktion beschleunigt die Darmkontraktilität, was zu einer erhöhten Darmmotorik führt. Zusätzlich stimuliert es Enterochromaffinzellen, um Serotonin zu produzieren, was die Darmmotorik weiter beeinflusst .
Ähnliche Verbindungen:
5-Hydroxyindol: Teilt eine ähnliche Struktur, aber es fehlt die Oxindol-Einheit.
Indol: Die Stammverbindung von 5-Hydroxyoxindol, ohne die Hydroxylgruppe.
Oxindol: Es fehlt die Hydroxylgruppe an der 5-Position.
Einzigartigkeit: 5-Hydroxyoxindol ist aufgrund seiner kombinierten Strukturmerkmale von sowohl Indol als auch Oxindol sowie dem Vorhandensein einer Hydroxylgruppe einzigartig. Diese einzigartige Struktur verleiht im Vergleich zu seinen Analoga unterschiedliche biologische Aktivitäten und chemische Reaktivität .
Wirkmechanismus
The mechanism of action of 5-Hydroxyoxindole involves its interaction with L-type calcium channels located on colonic smooth muscle cells. This interaction accelerates gut contractility, leading to increased intestinal motility. Additionally, it stimulates enterochromaffin cells to produce serotonin, which further influences gut motility .
Vergleich Mit ähnlichen Verbindungen
5-Hydroxyindole: Shares a similar structure but lacks the oxindole moiety.
Indole: The parent compound of 5-Hydroxyoxindole, lacking the hydroxyl group.
Oxindole: Lacks the hydroxyl group at the 5-position.
Uniqueness: this compound is unique due to its combined structural features of both indole and oxindole, along with the presence of a hydroxyl group. This unique structure imparts distinct biological activities and chemical reactivity compared to its analogs .
Eigenschaften
IUPAC Name |
5-hydroxy-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-6-1-2-7-5(3-6)4-8(11)9-7/h1-3,10H,4H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTUSQAQXWSMDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187761 | |
| Record name | 2,3-Dihydro-5-hydroxyindol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3416-18-0 | |
| Record name | 5-Hydroxyoxindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3416-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-5-hydroxyindol-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003416180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydro-5-hydroxyindol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-5-hydroxyindol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.282 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


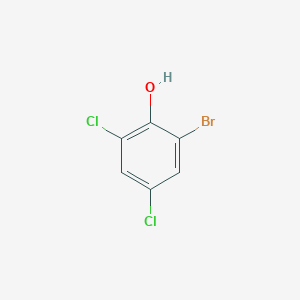
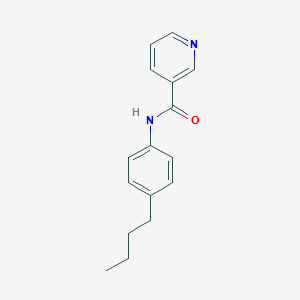
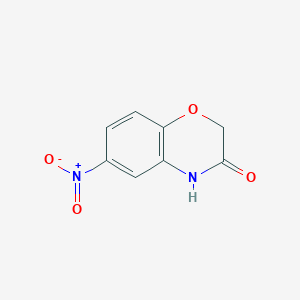
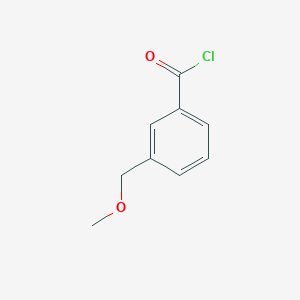

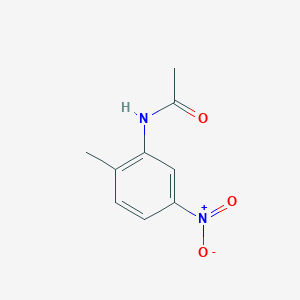
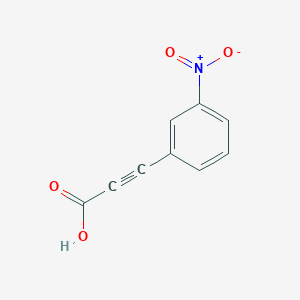
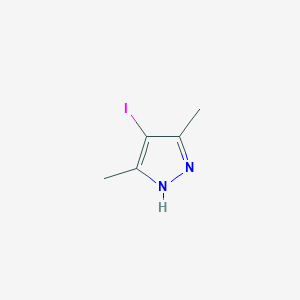
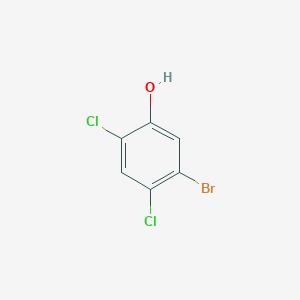
![4,4A,5,5a,6,6a-hexahydro-1H-4,6-ethenocyclopropa[f]isobenzofuran-1,3(3aH)-dione](/img/structure/B181043.png)
